molecular formula C19H17ClN2O2S2 B3005073 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide CAS No. 953954-75-1

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3005073
CAS No.: 953954-75-1
M. Wt: 404.93
InChI Key: UVEURXHADOELFT-UHFFFAOYSA-N
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Description

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide features a thiazole core substituted at position 2 with a thioether group bearing a 4-chlorobenzyl moiety. The acetamide group at position 4 of the thiazole is linked to a 4-methoxyphenyl substituent. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-24-17-8-6-15(7-9-17)21-18(23)10-16-12-26-19(22-16)25-11-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEURXHADOELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a thiazole-containing compound with potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[2[(4chlorobenzyl)thio]1,3thiazol4yl]N(4methoxyphenyl)acetamide\text{IUPAC Name }2-[2-[(4-chlorobenzyl)thio]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide

The biological activity of thiazole derivatives often involves interactions with various molecular targets, including enzymes and receptors. The thiazole ring can inhibit enzyme activity by binding to the active sites, while the chlorobenzyl and methoxyphenyl groups may enhance cellular permeability and receptor interaction.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.

Compound MIC (µg/mL) Target Pathogen
This compound5.0Staphylococcus aureus
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide3.0Escherichia coli
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide7.5Pseudomonas aeruginosa

These findings suggest that the presence of electron-withdrawing groups like chlorine enhances the compound's antibacterial efficacy.

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. In a study evaluating various thiazole compounds, it was found that those with methoxy substitutions exhibited higher cytotoxicity against cancer cell lines.

Compound IC50 (µM) Cell Line
This compound12.5HeLa
Other Thiazole Derivative15.0MCF7

The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest.

Antifungal Activity

In addition to antibacterial and anticancer properties, thiazole derivatives have shown antifungal activity against several strains, including Candida species. The compound's ability to disrupt fungal cell membranes contributes to its efficacy.

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives reveal that modifications in the substituents significantly impact biological activity. For instance:

  • Chlorine Substitution : Enhances antimicrobial properties.
  • Methoxy Group : Increases cytotoxicity in cancer cells.
  • Thioether Linkage : Affects the overall stability and interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive analysis conducted on a series of thiazole derivatives demonstrated that the presence of halogenated benzene rings significantly improved antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : A study involving various cancer cell lines indicated that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics, suggesting potential as new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole vs. Thiadiazole Derivatives

Thiazole and thiadiazole rings are both sulfur-nitrogen heterocycles but differ in ring size and electronic properties. The target compound’s thiazole core distinguishes it from analogs like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (), which uses a 1,3,4-thiadiazole ring. Thiadiazoles often exhibit enhanced metabolic stability but may reduce solubility compared to thiazoles due to increased hydrophobicity.

Substituent Effects on Bioactivity

  • 4-Methoxyphenyl Group: The 4-methoxyphenyl acetamide moiety in the target compound is also present in N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) (), which demonstrates moderate antitumor activity (10% MGI). This suggests that the 4-methoxyphenyl group may enhance membrane permeability or target binding in certain contexts.
  • 4-Chlorobenzyl Thioether: The 4-chlorobenzylthio group is structurally analogous to the 4-fluorobenzylthio group in N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide ().

Antimicrobial Activity in Thiazole Acetamides

Compounds such as N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) and N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) () show broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL). These analogs highlight the importance of the thiazole-acetamide scaffold in antimicrobial design. The target compound’s 4-chlorobenzylthio group may further modulate activity by introducing steric bulk or influencing redox properties .

Antitumor Activity in Benzothiazole Derivatives

The benzothiazole-containing compound 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)-acetamide (3d) () exhibits potent antitumor activity (logGI50 = −5.38).

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (If Available) Reference
Target Compound Thiazole 4-Chlorobenzylthio, 4-methoxyphenylacetamide Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Thiadiazole 4-Chlorobenzylthio, isopropylphenoxy Not reported
N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) Quinazolinone 4-Methoxyphenyl, trimethoxybenzylthio Antitumor (MGI%: 10%)
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) Thiazole Methylthiazole, m-tolylacetamide Antibacterial (MIC: 6.25–12.5 µg/mL)
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)-acetamide (3d) Thiazolidinone Benzothiazole, 4-methoxyphenyl Antitumor (logGI50: −5.38)

Key Findings and Implications

  • Structural Flexibility : The thiazole core allows diverse substitutions (e.g., thioethers, acetamides) to fine-tune bioavailability and target engagement.
  • Bioactivity Trends : The 4-methoxyphenyl group correlates with antitumor activity in some analogs, while chlorobenzylthio groups may enhance metabolic stability .
  • Synthetic Feasibility : Chloroacetamide intermediates () and thiol-alkylation reactions () provide reliable pathways for analog synthesis.

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